The compound 3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that incorporates various functional groups, making it of interest in medicinal chemistry. Its structure suggests potential pharmacological properties, particularly in the modulation of biological pathways through receptor interaction.
This compound can be sourced from chemical databases like PubChem and BenchChem, which provide detailed information on its structure, synthesis, and potential applications in scientific research.
This compound falls under the category of pyridine derivatives and is classified as a piperazine-containing compound due to the presence of a piperazine ring. Such compounds are often investigated for their therapeutic potential in treating various conditions, including neurological disorders and cancers.
The synthesis of 3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one typically involves multiple synthetic steps.
The molecular formula for this compound is , with a molecular weight of approximately 383.5 g/mol.
InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3
FNVFRLZMZCATLS-UHFFFAOYSA-N
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
These structural data points highlight the complexity and potential reactivity of the compound.
The compound is expected to participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for optimizing synthesis routes and predicting metabolic pathways in biological systems.
The mechanism of action for 3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one likely involves:
Research into similar compounds indicates that modifications in substituent groups can significantly influence binding affinity and selectivity towards biological targets.
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
The compound has potential applications in:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1